N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (CAS 1333932-23-2) is a synthetic small molecule belonging to the isoquinoline-3-carboxamide chemotype, characterized by a 1-chloroisoquinoline core linked via a carboxamide bridge to a 2-carbamoyl-substituted benzofuran moiety. With a molecular formula of C19H12ClN3O3 and a molecular weight of 365.77 g/mol, the compound incorporates dual heterocyclic pharmacophores—isoquinoline and benzofuran—that are individually associated with diverse biological activities including kinase inhibition, G-protein-coupled receptor modulation, and anti-apoptotic protein targeting.

Molecular Formula C19H12ClN3O3
Molecular Weight 365.77
CAS No. 1333932-23-2
Cat. No. B2802648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide
CAS1333932-23-2
Molecular FormulaC19H12ClN3O3
Molecular Weight365.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C19H12ClN3O3/c20-17-11-6-2-1-5-10(11)9-13(22-17)19(25)23-15-12-7-3-4-8-14(12)26-16(15)18(21)24/h1-9H,(H2,21,24)(H,23,25)
InChIKeyLBHGQCSTGFZDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (CAS 1333932-23-2): Structural Identity, Compound Class, and Pharmacological Context for Procurement Evaluation


N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (CAS 1333932-23-2) is a synthetic small molecule belonging to the isoquinoline-3-carboxamide chemotype, characterized by a 1-chloroisoquinoline core linked via a carboxamide bridge to a 2-carbamoyl-substituted benzofuran moiety . With a molecular formula of C19H12ClN3O3 and a molecular weight of 365.77 g/mol, the compound incorporates dual heterocyclic pharmacophores—isoquinoline and benzofuran—that are individually associated with diverse biological activities including kinase inhibition, G-protein-coupled receptor modulation, and anti-apoptotic protein targeting [1]. The compound has been referenced in patent literature within the context of Bcl-2 family protein inhibition, specifically as part of chemical series targeting Mcl-1 for oncology applications [1]. Its structural features position it as a differentiated member of the isoquinoline-carboxamide class, warranting evaluation against close structural analogs for target-specific screening campaigns.

Why In-Class Isoquinoline-3-Carboxamide or Benzofuran Derivatives Cannot Substitute for N-(2-Carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (1333932-23-2)


Isoquinoline-3-carboxamide and benzofuran derivatives represent broad and structurally diverse chemical classes with pharmacological activities spanning sigma receptor binding, kinase inhibition, ion channel modulation, and anti-apoptotic protein antagonism, each exquisitely dependent on specific substitution patterns [1][2]. The target compound occupies a distinct and narrow chemical space defined by three critical structural features acting in concert: (i) a chlorine atom at the 1-position of the isoquinoline ring, (ii) a carboxamide linkage directly at the 3-position of the isoquinoline, and (iii) a 2-carbamoyl substituent at the 3-position of the benzofuran ring connected through the carboxamide nitrogen . Removal, relocation, or modification of any of these elements—such as replacing the 2-carbamoylbenzofuran with a benzofuran-2-ylmethyl group (CAS 1428060-49-4) or altering the chloro substitution pattern—generates a compound with fundamentally different molecular recognition properties, binding site complementarity, and physicochemical profile. Even structurally proximal analogs within the same patent series cannot be assumed to exhibit equivalent target engagement, selectivity, or cellular activity profiles without direct comparative data [2].

Quantitative Differentiation Evidence for N-(2-Carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (1333932-23-2) vs. Closest Analogs


Structural Differentiation: Benzofuran Attachment Position and Carbamoyl Substitution vs. N-[(1-Benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide (CAS 1428060-49-4)

The target compound (1333932-23-2) differs from its closest commercially available analog, N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide (CAS 1428060-49-4), in three structurally significant parameters: (i) the benzofuran attachment point—direct 3-position amide linkage in 1333932-23-2 versus a 2-ylmethyl spacer in 1428060-49-4; (ii) the presence of a 2-carbamoyl substituent on the benzofuran ring, absent in the comparator; and (iii) total molecular formula C19H12ClN3O3 (MW 365.77) versus C19H13ClN2O2 (MW 336.78), reflecting one additional nitrogen and one additional oxygen atom . The comparator 1428060-49-4 has been tested in a KCNQ1/MINK ion channel assay, yielding an IC50 of 100,000 nM (100 µM), indicating low potency in that specific context [1]. No direct head-to-head bioactivity comparison between these two compounds exists in the public domain for any single target; however, the substantial structural differences—particularly the carbamoyl group capable of additional hydrogen-bond donor/acceptor interactions and the altered conformational constraints from the direct amide linkage—predict distinct target engagement profiles .

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Physicochemical Property Comparison: Computed LogP, Solubility, and Drug-Likeness Parameters vs. Core Scaffold 1-Chloroisoquinoline-3-carboxamide (CAS 1152888-86-2)

Computational comparison between the target compound (1333932-23-2) and the minimal core scaffold 1-chloroisoquinoline-3-carboxamide (CAS 1152888-86-2; C10H7ClN2O, MW 206.63) reveals substantial differences in drug-likeness parameters. The target compound possesses 3 hydrogen-bond donors (two from the carbamoyl -NH2 and one from the amide -NH-) versus 1-2 for the core scaffold, and 4 hydrogen-bond acceptors versus 2-3, with a predicted topological polar surface area (tPSA) of approximately 105-115 Ų compared to approximately 55-65 Ų for the core [1]. The calculated partition coefficient (clogP) for 1333932-23-2 is estimated at 3.0-3.5, reflecting balanced lipophilicity conferred by the benzofuran and chloroisoquinoline moieties, versus approximately 1.5-2.0 for the more polar core scaffold . These differences in hydrogen-bonding capacity and lipophilicity translate to distinct predicted membrane permeability and solubility profiles: the target compound is expected to exhibit moderate aqueous solubility (estimated 10-50 µM at pH 7.4) and moderate-to-good passive membrane permeability, whereas the core scaffold is more soluble but less membrane-permeable .

Physicochemical Profiling Drug-Likeness ADME Prediction

Compound Class Pharmacological Potential: Isoquinoline-3-Carboxamide Benzofuran Hybrids in Bcl-2 Family Protein Inhibition and Oncology Applications

The isoquinoline-3-carboxamide chemotype, particularly when conjugated with benzofuran moieties, occupies a privileged chemical space within the Mcl-1/Bcl-2 inhibitor patent landscape [1]. Patent WO2012122370A2 describes compositions and methods for treating cancer and autoimmune diseases using compounds that inhibit Bcl-2 family proteins including Mcl-1, with isoquinoline-carboxamide scaffolds identified as core structural elements within the claimed chemical matter [1]. In a related patent series (US-10844032-B2, US20180312485A1), substituted benzofuran derivatives are explicitly claimed as Mcl-1 inhibitors for the treatment of hematological malignancies [2][3]. While the specific compound 1333932-23-2 does not appear with disclosed IC50 or Ki values in freely accessible databases, the convergent structural features—1-chloroisoquinoline-3-carboxamide coupled to a benzofuran moiety—map directly onto the pharmacophore models described in these patent families [1][2]. By class-level inference, compounds within this chemical series have demonstrated binding affinities for Mcl-1 in the sub-micromolar to nanomolar range in fluorescence polarization competition assays, though explicit data for 1333932-23-2 remain proprietary or unpublished [2].

Cancer Biology Apoptosis Mcl-1 Inhibition Bcl-2 Family

Purity Specification and Batch Consistency: Available Quality Metrics for Procurement Risk Assessment

Commercially sourced N-(2-carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (1333932-23-2) is typically supplied at a purity specification of ≥95% as determined by HPLC or LC-MS analysis . In comparison, close structural analogs such as N-[(1-benzofuran-2-yl)methyl]-1-chloroisoquinoline-3-carboxamide (CAS 1428060-49-4) are also routinely supplied at ≥95% purity, establishing this as the baseline industry standard for research-grade isoquinoline-3-carboxamide derivatives . No certified reference standard (CRS) or pharmacopoeial monograph exists for 1333932-23-2, distinguishing it from more advanced clinical candidates in the same chemotype class that may be accompanied by detailed certificates of analysis (CoA) specifying impurity profiles, residual solvents, and heavy metal content. Procurement decisions should therefore incorporate batch-specific CoA review, with particular attention to the identity and quantification of des-chloro or hydrolyzed carboxamide byproducts that may arise during synthesis or storage .

Quality Control Analytical Chemistry Procurement Specifications

Available Solubility Data for Structurally Related Isoquinoline-3-Carboxamide Derivatives: Guidance for Assay-Ready Solution Preparation

While experimental aqueous solubility data for 1333932-23-2 are not publicly available in curated databases such as ChEMBL, solubility data have been reported for structurally related isoquinoline-3-carboxamide derivatives. Compounds within this chemotype class typically exhibit aqueous solubility values of 1–38 µM at pH 7.4, as reported in ChEMBL solubility assay entries (e.g., CHEMBL3376393 and ALA4422048) [1]. Based on its computed physicochemical profile (clogP ≈ 3.0–3.5, tPSA ≈ 105–115 Ų, MW = 365.77), 1333932-23-2 is predicted to fall within the moderate solubility range (approximately 10–50 µM in aqueous buffer at pH 7.4), positioning it between more soluble polar analogs (e.g., those with carboxylic acid substituents) and less soluble high-logP derivatives . For assay preparation, dissolution in DMSO at 10–30 mM stock concentration is recommended, with subsequent dilution into aqueous assay buffer with final DMSO concentration not exceeding 0.1–1.0% v/v, consistent with standard protocols for drug-like small molecules of this lipophilicity range .

Solubility Formulation Assay Development

Sigma Receptor Binding Profile of Isoquinoline Carboxamide Derivatives: Selectivity Context for Neuropharmacology and Oncology Applications

Isoquinoline carboxamide derivatives are well-established ligands for sigma receptors, with documented structure-activity relationships demonstrating that subtle modifications to the isoquinoline and pendant aryl/heteroaryl groups dramatically alter sigma-1 versus sigma-2 subtype selectivity [1]. Published BindingDB data for representative isoquinoline carboxamide derivatives show sigma-2 receptor binding affinities (Ki) ranging from 90 nM to 248 nM, with sigma-1 affinities of 841 nM, corresponding to sigma-2/sigma-1 selectivity ratios of approximately 3- to 9-fold [1][2]. The 1-chloro substituent on the isoquinoline ring has been identified as a key determinant of sigma receptor affinity and subtype preference in benzamide-isoquinoline hybrid series [3]. While no direct sigma receptor binding data for 1333932-23-2 have been disclosed, the presence of the 1-chloroisoquinoline pharmacophore and the benzofuran carboxamide extension is structurally consistent with sigma-active chemotypes. Procurement for sigma receptor-targeted screening should therefore include appropriate reference ligands (e.g., haloperidol, ditolylguanidine) for assay validation, and users should be aware that sigma-1/sigma-2 selectivity cannot be assumed a priori for this specific substitution pattern without experimental confirmation [3].

Sigma Receptor Neuropharmacology Selectivity Profiling

Recommended Research Application Scenarios for N-(2-Carbamoyl-1-benzofuran-3-yl)-1-chloroisoquinoline-3-carboxamide (1333932-23-2) Based on Structural and Pharmacological Evidence


Oncology Target Screening: Mcl-1/Bcl-2 Family Protein Inhibition Assays in Hematological Cancer Models

The compound is structurally aligned with patented Mcl-1 inhibitor chemotypes described in WO2012122370A2 and US20180312485A1, making it a suitable candidate for inclusion in fluorescence polarization competition assays measuring displacement of BH3-domain peptides from recombinant Mcl-1, Bcl-2, and Bcl-xL proteins [1][2]. Primary screening at 10 µM followed by dose-response confirmation (0.01–30 µM, 8-point dilution series) in Mcl-1-dependent cell lines such as SUDHL-6, NCI-H929, or MOLP-8 is recommended, with appropriate reference inhibitors (e.g., A-1210477 for Mcl-1, ABT-199/venetoclax for Bcl-2) included as assay controls [1].

Sigma Receptor Pharmacology: Subtype Selectivity Profiling in CNS and Oncology Contexts

Given the established sigma receptor affinity of the isoquinoline carboxamide class (sigma-2 Ki ≈ 90–248 nM for representative analogs), 1333932-23-2 is appropriate for radioligand competition binding assays against sigma-1 and sigma-2 receptors to determine its subtype selectivity profile [1]. Competitive binding using [³H](+)-pentazocine (sigma-1) and [³H]DTG (sigma-2, in the presence of dextrallorphan to mask sigma-1) in guinea pig brain membrane preparations or recombinant human sigma receptor-expressing cell lines is the standard approach for this chemotype [2].

Medicinal Chemistry Optimization: Benzofuran-Isoquinoline Hybrid Scaffold as a Starting Point for Structure-Activity Relationship (SAR) Expansion

The 2-carbamoylbenzofuran-3-yl motif represents a synthetically tractable handle for amide coupling diversification, enabling systematic exploration of the isoquinoline 1-position (Cl vs. H vs. other halogens), the benzofuran carbamoyl group (primary amide vs. N-substituted variants), and alternative heterocyclic replacements of the benzofuran ring [1][2]. Procurement of 1333932-23-2 as a parent scaffold for parallel library synthesis is appropriate for academic or industrial medicinal chemistry groups seeking to probe the SAR landscape around the isoquinoline-3-carboxamide benzofuran hybrid pharmacophore [2].

Selectivity Counter-Screening: Profiling Against Ion Channels, GPCRs, and Kinase Panels to Establish Polypharmacology Fingerprint

The structural hybrid nature of 1333932-23-2—incorporating pharmacophoric elements associated with kinase inhibition (isoquinoline), GPCR modulation (benzofuran-carboxamide), and ion channel activity (chloro-substituted heterocycle)—makes broad selectivity profiling particularly valuable [1]. Inclusion in panels such as the Eurofins SafetyScreen44 or a broader kinase selectivity panel (e.g., 100-kinase panel at 1 µM) can establish whether the compound exhibits a clean or polypharmacological profile, informing its utility as either a selective chemical probe or a multi-target lead compound [2].

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